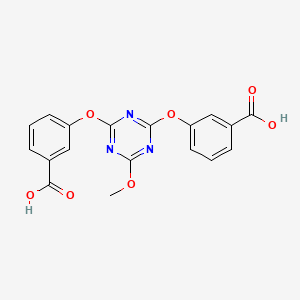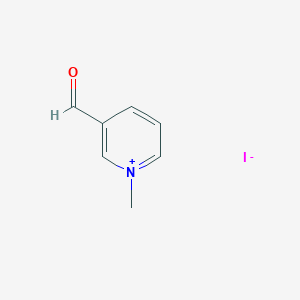![molecular formula C11H9N B3347359 1,2-Dihydrocyclobuta[b]quinoline CAS No. 13353-49-6](/img/structure/B3347359.png)
1,2-Dihydrocyclobuta[b]quinoline
Descripción general
Descripción
1,2-Dihydrocyclobuta[b]quinoline is a nitrogen-containing heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the quinoline family, which is known for its wide range of biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving isocyanoaryl-tethered alkylidenecyclobutanes.
Substitution Reactions: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Silver Carbonate: Used as a catalyst in the synthesis of this compound.
Heating: The reactions typically require heating to proceed efficiently.
Major Products Formed
The primary product formed from the cyclization reaction is this compound itself.
Aplicaciones Científicas De Investigación
1,2-Dihydrocyclobuta[b]quinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline involves its ability to undergo cyclization reactions, facilitated by the presence of the isocyanide group. The intramolecular nucleophilic attack of the isocyanide group to the C=C double bond, followed by Ag ion elimination and cyclopropane ring expansion, leads to the formation of the desired product . The reaction mechanism is supported by density functional theory (DFT) calculations .
Comparación Con Compuestos Similares
1,2-Dihydrocyclobuta[b]quinoline can be compared with other quinoline derivatives, such as:
Propiedades
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWDOAFSVSVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343934 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-49-6 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


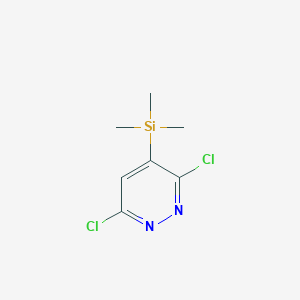
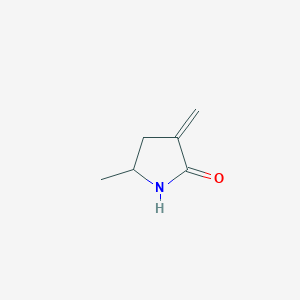
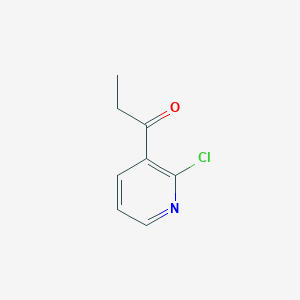

![2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3347324.png)

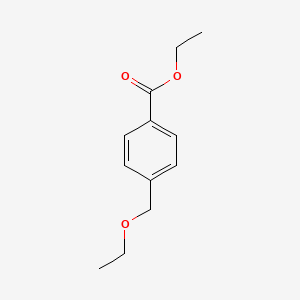
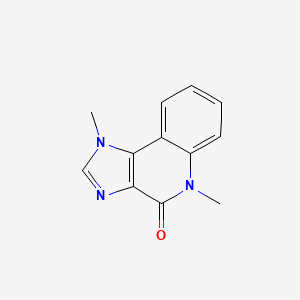
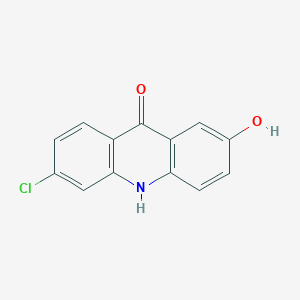
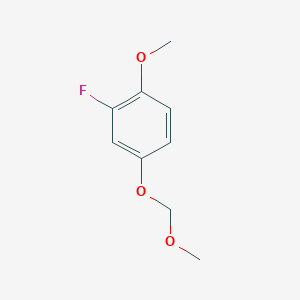
![4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-](/img/structure/B3347377.png)
